

Mass spectrometry fragmentation pattern of 2,2-Dimethoxy-2-phenylethan-1-amine

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Compound of Interest

Compound Name: 2,2-Dimethoxy-2-phenylethan-1-amine

CAS No.: 87497-98-1

Cat. No.: B2820390

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High-Resolution Mass Spectrometry Profiling and Fragmentation Dynamics of **2,2-Dimethoxy-2-phenylethan-1-amine**

Introduction & Analytical Context

As a Senior Application Scientist, the structural elucidation of highly functionalized phenethylamine derivatives requires a rigorous understanding of gas-phase ion chemistry. **2,2-Dimethoxy-2-phenylethan-1-amine** (CAS: 87497-98-1) presents a unique analytical challenge. The molecule features a primary amine, a dimethyl acetal, and a phenyl ring—each competing to direct fragmentation. This whitepaper provides a comprehensive, causality-driven guide to the mass spectrometric behavior of this compound, detailing both Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, supported by a self-validating experimental protocol [1].

Physicochemical & Monoisotopic Profiling

Before interpreting mass spectra, we must establish the exact mass boundaries. The presence of the nitrogen atom dictates an odd nominal mass for the molecular ion (Nitrogen Rule), while

the high oxygen content significantly shifts the mass defect [2].

Table 1: Exact Mass and Predicted Adduct Profiling

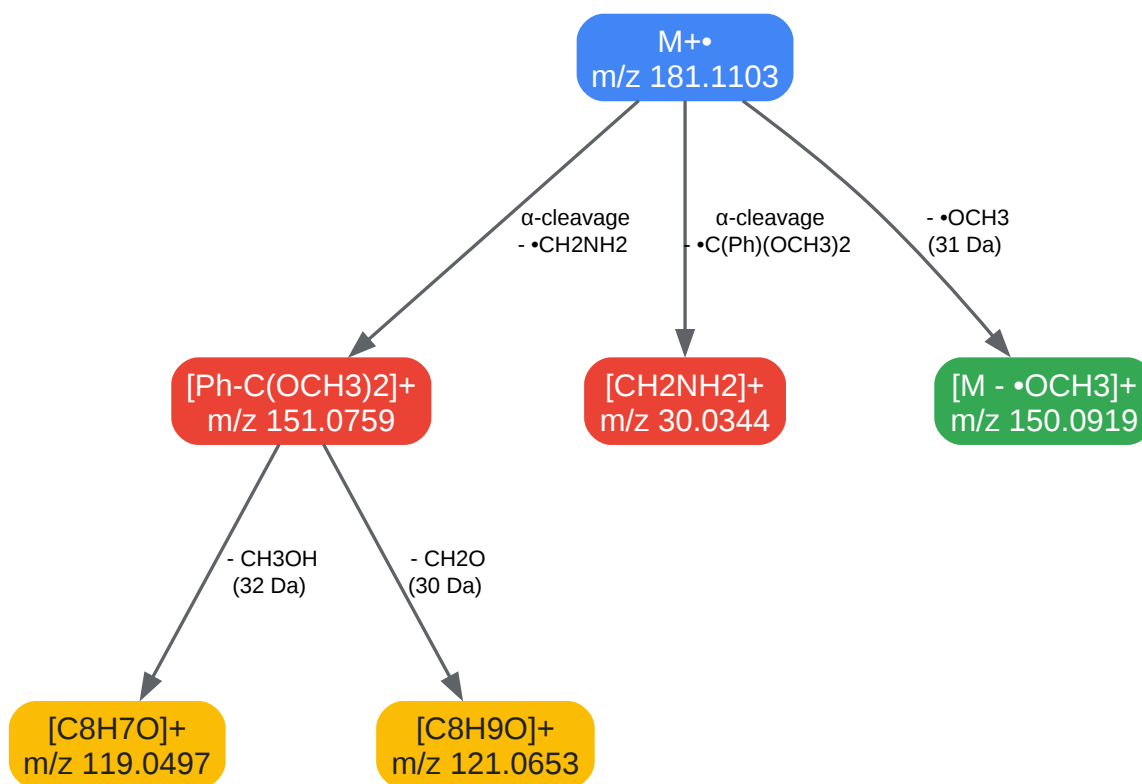
Species	Formula	Theoretical Exact Mass (Da)	Ionization Mode
Neutral Molecule	$C_{10}H_{15}NO_2$	181.1103	N/A
Molecular Ion $[M]^{+\bullet}$	$C_{10}H_{15}NO_2^{+\bullet}$	181.1103	EI (70 eV)
Protonated $[M+H]^+$	$C_{10}H_{16}NO_2^+$	182.1176	ESI (+)

| Sodiated $[M+Na]^+$ | $C_{10}H_{15}NO_2Na^+$ | 204.0995 | ESI (+) |

Electron Ionization (EI-MS) Fragmentation Mechanisms

Under standard 70 eV EI conditions, the radical cation $[M]^{+\bullet}$ (m/z 181.1103) is highly transient. The causality behind its rapid dissociation lies in the extreme stability of the resulting product ions formed via α -cleavage.

- α -Cleavage (The Dominant Pathway): The C-C bond between the acetal carbon and the aminomethyl carbon is flanked by strong electron-donating groups. Homolytic cleavage yields two intensely stable fragments. Cleavage favoring charge retention on the nitrogen yields the classic iminium ion at m/z 30.0344. Conversely, charge retention on the acetal carbon yields a highly conjugated oxonium ion at m/z 151.0759, stabilized by resonance from both methoxy groups and the phenyl ring [3].
- Radical Losses: The loss of a methoxy radical ($\bullet OCH_3$, 31 Da) directly from the molecular ion generates a minor but diagnostic fragment at m/z 150.0919.
- Secondary Dissociation: The m/z 151 oxonium ion undergoes subsequent neutral losses of formaldehyde (CH_2O) and methanol (CH_3OH) to yield m/z 121.0653 and m/z 119.0497, respectively.



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Figure 1: Proposed EI fragmentation pathways for the target analyte.

Table 2: Key EI-MS Diagnostic Fragments

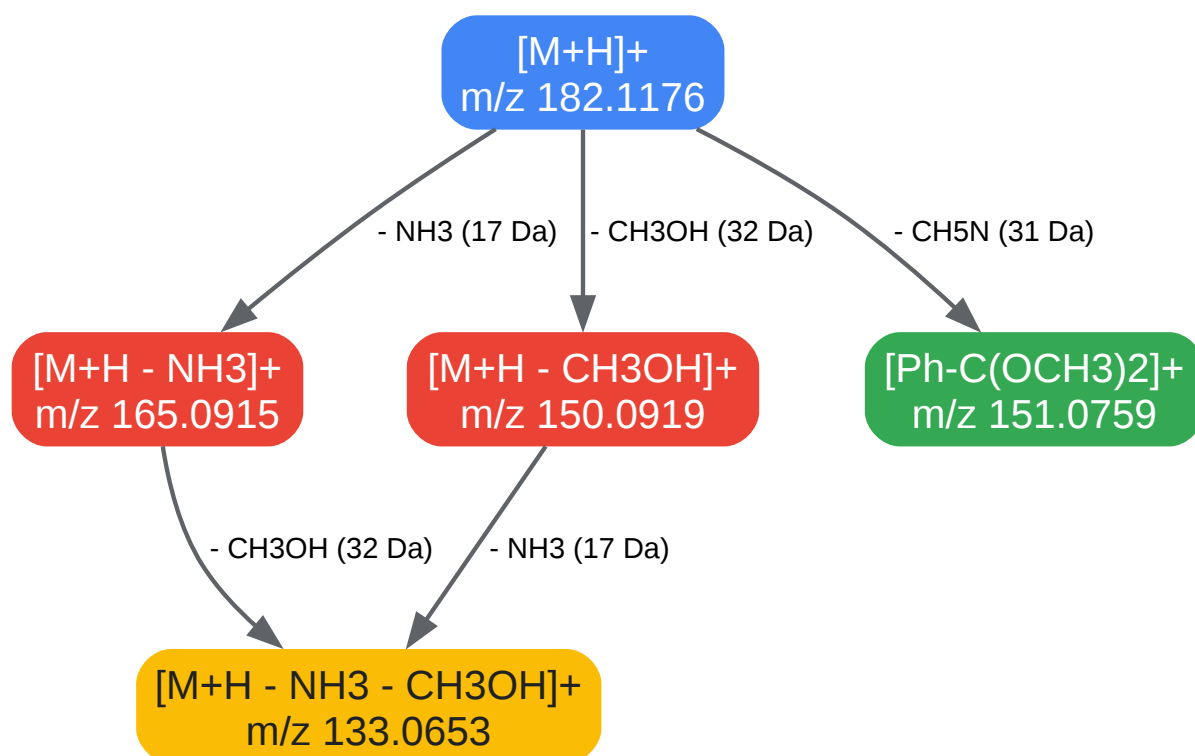
m/z (Theoretical)	Ion Composition	Relative Abundance	Mechanistic Origin
151.0759	C ₉ H ₁₁ O ₂ ⁺	Base Peak (100%)	α-cleavage (oxonium stabilization)
30.0344	CH ₄ N ⁺	High	α-cleavage (iminium formation)

| 150.0919 | C₉H₁₂NO⁺ | Low | Loss of •OCH₃ from [M]^{+•} |

Electrospray Ionization (ESI-MS/MS) CID Pathways

In soft ionization (ESI⁺), the even-electron precursor [M+H]⁺ (m/z 182.1176) is generated via protonation at the most basic site: the primary amine. Collision-Induced Dissociation (CID) of this precursor follows strictly even-electron rules [4].

- **Heterolytic Cleavage:** The most structurally informative pathway is the heterolytic cleavage of the C-C bond, transferring the proton to the leaving amine group to expel neutral methylamine (CH₅N, 31 Da). This yields the stable oxonium ion at m/z 151.0759.
- **Neutral Losses:** Direct loss of ammonia (NH₃, 17 Da) yields m/z 165.0915. Alternatively, a proton transfer from the amine to a methoxy oxygen initiates the loss of neutral methanol (CH₃OH, 32 Da), yielding m/z 150.0919.



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Figure 2: ESI-MS/MS CID pathways of the $[M+H]^+$ precursor ion.

Table 3: Key ESI-MS/MS (CID) Fragments

m/z (Theoretical)	Neutral Loss	Mechanistic Origin
165.0915	NH ₃ (17.0265 Da)	Amine elimination
151.0759	CH ₅ N (31.0417 Da)	Heterolytic C-C cleavage
150.0919	CH ₃ OH (32.0262 Da)	Proton transfer & methanol loss

| 133.0653 | NH₃ + CH₃OH (49.0527 Da) | Sequential neutral losses |

Validated Experimental Protocol: LC-HRMS/MS Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes internal checks to prevent false positives and matrix-induced ion suppression.

Phase 1: System Suitability Test (SST) Causality: Before running samples, mass accuracy and fragmentation efficiency must be verified to ensure the quadrupole and collision cell are calibrated.

- Inject a standard tuning mix containing a known phenethylamine (e.g., Amphetamine-d5).
- Verify that the mass accuracy of the [M+H]⁺ precursor is < 5 ppm.
- Confirm that the ratio of precursor to product ions at a normalized collision energy (NCE) of 20 eV matches historical library data.

Phase 2: Sample Preparation & Isotope Dilution Causality: To correct for variations in extraction recovery and ESI ionization efficiency.

- Spike 100 µL of the sample matrix with 10 µL of a stable-isotope-labeled internal standard (ISTD) at 100 ng/mL.
- Perform a protein precipitation using 400 µL of cold acetonitrile (0.1% Formic Acid).

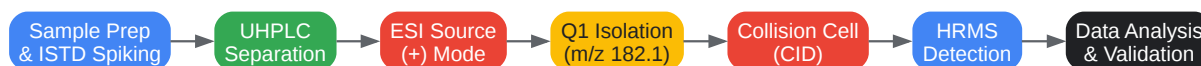
- Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.

Phase 3: Chromatographic Separation Causality: A biphenyl or C18 column is selected. The acidic mobile phase ensures the primary amine remains fully protonated, maximizing ESI(+) sensitivity.

- Column: Sub-2 μm C18 UHPLC column (2.1 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 4: HRMS/MS Detection

- Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
- Targeted MS/MS: Isolate m/z 182.1 in Q1 (isolation width 1.0 Da).
- Fragmentation: Apply a stepped NCE of 15, 30, and 45 eV in the collision cell to capture both low-energy (m/z 165, 150) and high-energy (m/z 133) fragments.
- Detection: Acquire data in the Orbitrap or TOF analyzer at a resolution of $\geq 35,000$ (FWHM).



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Figure 3: Self-validating LC-HRMS/MS experimental workflow.

References

- PubChem, National Institutes of Health. "Computed Descriptors and Mass Spectrometry for C10H15NO2 Derivatives." PubChem Database. Available at: [\[Link\]](#) [1]
- Gross, J. H. "Mass Spectrometry - A Textbook, Problems and Solutions." MS-Textbook. Available at: [\[Link\]](#) [2]
- Michigan State University Digital Repository. "Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry." MSU Libraries. Available at: [\[Link\]](#) [3]
- Drug Enforcement Administration (DEA). "Mass Spectrometry and Fragmentation Mechanisms." DEA Microgram. Available at: [\[Link\]](#) [4]
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